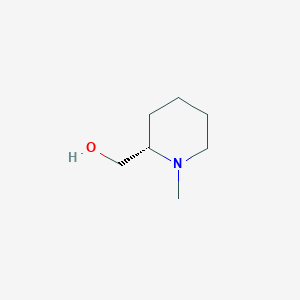

(S)-(1-Methylpiperidin-2-yl)methanol

Beschreibung

Historical Context of Piperidine (B6355638) Derivatives in Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a structural feature found in numerous natural products and synthetic compounds. wikipedia.orgnih.gov Its discovery dates back to 1850 by the Scottish chemist Thomas Anderson, who isolated it from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Industrially, piperidine is produced through the hydrogenation of pyridine (B92270). wikipedia.orgyoutube.com

Since the 19th century, chemists have utilized hydrogenation reactions as a fundamental process in modern organic synthesis. nih.gov The synthesis of piperidine derivatives has long been a widespread practice in medicinal chemistry, with these compounds forming the basis for more than twenty classes of pharmaceuticals and a vast array of alkaloids. nih.govnih.gov The versatility of the piperidine scaffold lies in its ability to be readily functionalized, allowing for the creation of a diverse range of molecular architectures with varied biological activities. nih.govijnrd.org

Significance of Chiral Amino Alcohols in Contemporary Chemical Research

Chiral amino alcohols are a critical class of organic compounds that feature prominently in modern chemical synthesis. frontiersin.org Their value stems from their dual functionality—possessing both an amino and a hydroxyl group—and their inherent chirality. These structural features make them invaluable as chiral building blocks, auxiliaries, and ligands in asymmetric catalysis. frontiersin.orgacs.org

In asymmetric catalysis, chiral ligands play a pivotal role by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction. pnas.orgpnas.org This allows for the preferential formation of one enantiomer over the other, a crucial consideration in the synthesis of pharmaceuticals and other bioactive molecules where the different enantiomers can have vastly different biological effects. numberanalytics.comrsc.orgnih.gov Chiral amino alcohols have been successfully employed in a variety of catalytic asymmetric reactions, including hydrogenations and transfer hydrogenations, which are powerful methods for the synthesis of enantiomerically pure compounds. numberanalytics.comacs.org The development of efficient synthetic routes to chiral amino alcohols remains a significant and challenging area of research in organic chemistry. frontiersin.orgacs.org

Overview of Key Research Domains Involving (S)-(1-Methylpiperidin-2-yl)methanol

This compound and its parent compound, (S)-piperidin-2-ylmethanol, have been utilized in several areas of chemical research, primarily leveraging their chiral nature. Research has demonstrated their application as chiral building blocks in the synthesis of more complex molecules.

For instance, derivatives of piperidin-2-ylmethanol have been investigated as inhibitors of enzymes such as Δ24(25) sterol methyl transferase and Δ24(24') sterol methyl reductase in Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.netmdpi.com Specifically, 20-piperidin-2-yl-5alpha-pregnan-3beta,20-diol (B1256593) and its N-methyl derivative have been synthesized and studied for this purpose. researchgate.net

Furthermore, the core structure of this compound makes it a candidate for development as a chiral ligand in asymmetric catalysis. The nitrogen and oxygen atoms can act as coordination sites for metal catalysts, and the chiral center can induce stereoselectivity in catalytic transformations. The development of new amine-based dual functional organocatalysts is an active area of research, and substituted piperidines are promising scaffolds for such catalysts. rsc.org

Stereochemical Importance and Chiral Purity in Advanced Synthetic Chemistry

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in modern organic synthesis. rijournals.comresearchgate.netresearchgate.net The control of stereochemistry is of paramount importance, particularly in the pharmaceutical industry, as the biological activity of a molecule is often intrinsically linked to its specific three-dimensional structure. rsc.orgnumberanalytics.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit different pharmacological, toxicological, and metabolic properties. rsc.org

Achieving high levels of chiral purity is therefore a critical goal in the synthesis of bioactive compounds. numberanalytics.com Asymmetric synthesis, which aims to produce a single enantiomer of a chiral product, has become an indispensable tool in drug discovery and development. rsc.orgnih.gov This is often achieved through the use of chiral catalysts, which can be small organic molecules (organocatalysis) or metal complexes with chiral ligands. numberanalytics.commdpi.commdpi.com The ability to synthesize molecules with high enantiomeric excess ensures the desired therapeutic effect while minimizing potential adverse effects associated with the unwanted enantiomer. nih.gov The U.S. Food and Drug Administration (FDA) has established guidelines that emphasize the importance of understanding and controlling stereochemistry in drug development. nih.gov

Compound Information

| Compound Name |

| This compound |

| (S)-piperidin-2-ylmethanol |

| 2-Amino-5,6-dihydro-4-(3-hydroxy-4-methoxy-phenyl)-8-methoxybenzo[h]quinoline-3-carbonitrile |

| 20-N-methylpiperidin-2-yl-5alpha-pregnan-3beta, 20-diol |

| 20-piperidin-2-yl-5alpha-pregnan-3beta,20-diol |

| anabasine |

| benznidazole |

| coniine |

| lobeline |

| nifurtimox |

| piperidine |

| piperine |

| pyridine |

| solenopsin |

Physical and Chemical Properties

| Property | Value |

| This compound | |

| Molecular Formula | C7H15NO |

| Molar Mass | 129.20 g/mol |

| Piperidin-2-ylmethanol | |

| Molecular Formula | C6H13NO |

| Molar Mass | 115.17 g/mol |

| Physical Description | Solid |

| Piperidine | |

| Molecular Formula | C5H11N |

| Molar Mass | 85.150 g·mol−1 |

| Appearance | Colorless liquid |

| Density | 0.862 g/mL |

| Melting Point | −7 °C (19 °F; 266 K) |

| Boiling Point | 106 °C (223 °F; 379 K) |

| Solubility in water | Miscible |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2S)-1-methylpiperidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXJMMLIEYAFOZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357383 | |

| Record name | (S)-(1-Methylpiperidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136030-04-1 | |

| Record name | (S)-(1-Methylpiperidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for S 1 Methylpiperidin 2 Yl Methanol and Its Derivatives

Enantioselective Synthesis Approaches to Piperidine (B6355638) Methanols

The creation of stereochemically defined piperidine methanols, such as (S)-(1-Methylpiperidin-2-yl)methanol, necessitates sophisticated enantioselective synthetic strategies. These approaches are designed to control the three-dimensional arrangement of atoms, which is paramount for the biological activity of the final molecule. Key methods include asymmetric reductive amination, the use of chiral auxiliaries, and catalytic asymmetric hydrogenation.

Asymmetric Reductive Amination Protocols for Piperidine Scaffolds

Asymmetric reductive amination is a powerful and commonly employed method for the formation of carbon-nitrogen bonds in the construction of piperidine rings. mdpi.comnih.gov This strategy often involves the condensation of an amine with a ketone or aldehyde to form an intermediate imine, which is then stereoselectively reduced.

One-pot cyclization and reduction cascades represent an efficient application of this protocol. For instance, the highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products has been achieved from a chiral aziridine (B145994) precursor. rsc.org This method involves a sequence of reactions under atmospheric hydrogen, including the reduction of an alkyne, reductive ring-opening of the aziridine, debenzylation, and a crucial intramolecular reductive amination step, all proceeding in high yields. rsc.org

Another advanced approach is the "hydrogen borrowing" [5+1] annulation method. mdpi.comnih.gov This process, catalyzed by iridium(III), involves two sequential cascades: the oxidation of a hydroxyl group, amination, and subsequent imine reduction via hydrogen transfer from the catalyst. nih.gov This technique allows for the stereoselective synthesis of substituted piperidines, and using water as a solvent can prevent the racemization of enantioenriched starting materials, providing a pathway to highly enantiopure C4-substituted piperidines. nih.gov

Chiral Auxiliary-Mediated Synthetic Transformations

Chiral auxiliaries are stereochemically pure compounds that are temporarily incorporated into a synthetic route to guide the formation of a new chiral center. Once the desired stereochemistry is established, the auxiliary is removed.

A notable example involves the use of a modified Evans chiral auxiliary in an asymmetric aldol-type reaction, which served as a key step in the first asymmetric synthesis of the piperidine alkaloid (-)-morusimic acid D. thieme-connect.com In other syntheses, chiral auxiliaries are employed to create key intermediates. For example, an amino alcohol can be produced following the acid-mediated cleavage of a chiral auxiliary, which then undergoes cyclization to form the heterocyclic ring. acs.org The choice of auxiliary and the conditions for its removal are critical to the success of the synthesis. While not a direct synthesis of a piperidine, the use of (R)-piperidin-3-ol as a novel chiral auxiliary for the efficient stereoselective synthesis of α-hydroxy aldehydes demonstrates the utility of piperidine-based structures in asymmetric synthesis. nih.gov

Catalytic Asymmetric Hydrogenation for Chiral Amine Construction

Catalytic asymmetric hydrogenation (AH) is one of the most direct and efficient methods for the synthesis of chiral amines, a key feature of many piperidine-based compounds. nih.govacs.org This technique employs transition-metal catalysts (often based on rhodium, ruthenium, or iridium) combined with chiral ligands to achieve high levels of chemo-, regio-, and enantioselectivity. acs.orgacs.orgajchem-b.com

The asymmetric hydrogenation of prochiral imines stands out as a particularly effective approach for preparing valuable α-chiral amines. nih.govacs.org Similarly, the hydrogenation of N-heteroaromatic compounds, such as pyridines, provides a direct route to chiral piperidines. mdpi.comnih.gov For example, a catalytic ruthenium(II) complex has been used for the asymmetric hydrogenation of an enamine intermediate, derived from a pyridine (B92270) derivative, to yield the desired piperidine with complete conversion. mdpi.com Chiral iridium catalysts have also demonstrated exceptional performance in the hydrogenation of quinolines, yielding products with up to 96% enantiomeric excess (ee). ajchem-b.com The success of these reactions often depends on the careful selection of the metal catalyst and the chiral ligand to suit the specific substrate. researchgate.net

| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |

| Ruthenium(II) Complex | Enamine (from Pyridine) | Substituted Piperidine | High | mdpi.com |

| Rhodium(I) Complex | Pyridine Derivative | Substituted Piperidine | High | mdpi.com |

| Iridium-Spiro Catalyst | α-Amino Ketones | Chiral β-Amino Alcohols | Up to 99.9% | ajchem-b.com |

| Iridium-(R)-MeO-BIPHEP | Quinolines | Tetrahydroquinolines | Up to 96% | ajchem-b.com |

| Bisphosphine-Rh Catalyst | γ-Branched N-phthaloyl allylamines | γ-Chirogenic Amines | Up to >99% | researchgate.net |

Development of Novel Synthetic Routes to this compound Analogues

The quest for more efficient and versatile methods for constructing piperidine rings has led to the development of novel synthetic strategies. These routes often provide access to complex analogues that may be difficult to obtain through more traditional methods.

Michael Addition Reactions in Piperidine Ring Formation

The aza-Michael addition, the nitrogen-analogue of the classic Michael addition, is a powerful tool for forming heterocyclic rings. ntu.edu.sg Specifically, the intramolecular endo-aza-Michael addition has been successfully applied to the synthesis of various piperidine-containing natural products. ntu.edu.sg

These reactions can be catalyzed by organocatalysts to achieve high enantioselectivity. For instance, the combination of a quinoline-based organocatalyst and trifluoroacetic acid can produce a range of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines in good yields. nih.gov One-pot procedures combining a Michael addition with an aldol (B89426) cyclization sequence have also been developed, offering an efficient pathway to highly functionalized piperidine derivatives. researchgate.net The stereochemical outcome of these reactions can often be predicted and controlled, making them valuable in asymmetric synthesis. ntu.edu.sg

C–H Functionalization Strategies for Heterocyclic Synthesis

Direct C–H functionalization has emerged as a transformative strategy in modern organic synthesis, allowing for the formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds. rsc.org This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

While the C-H functionalization of piperidines is an active area of research, related strategies in similar heterocyclic systems highlight its potential. For example, photoredox catalysis has been used for the C–H arylation of piperazines, a closely related six-membered nitrogen heterocycle. encyclopedia.pubmdpi.com Another powerful technique is the enantioselective lithiation of N-Boc protected heterocycles, followed by cross-coupling, which has been used for the site- and enantioselective functionalization of 1,3-oxazinanes. nih.gov This method can be controlled by the choice of ligand to selectively functionalize different positions of the ring. nih.gov Intramolecular radical C-H amination and cyclization, catalyzed by copper or proceeding via electrolysis, also provides a route to the piperidine scaffold. nih.gov These modern methods open new avenues for creating diverse libraries of this compound analogues with novel substitution patterns. mdpi.com

Cross-Coupling Reactions for Substituted Piperidine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of piperidine rings. These methods allow for the introduction of aryl, vinyl, and alkyl groups onto the heterocyclic core, often with high efficiency and selectivity. Common strategies include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which have been adapted for piperidine scaffolds. nih.govresearchgate.net

For instance, a silyl-functionalized 3,4-unsaturated piperidine can serve as a versatile intermediate for palladium-catalyzed cross-coupling reactions with a wide array of organohalides. google.com This approach enables the synthesis of 4-arylpiperidines, a structural motif prevalent in drug discovery programs. google.com These reactions can often proceed at ambient temperatures, offering a milder alternative to traditional methods that require harsh conditions. google.com The development of robust catalyst systems has been crucial to overcoming challenges such as reagent instability and toxicity associated with earlier methods using tin, zinc, or boron reagents. google.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Piperidine Derivatives

| Coupling Reaction | Catalyst/Ligand | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd/C | Pyridine derivatives | Substituted Piperidines | nih.gov |

| Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | N-Alkylaniline, Aryl Bromide | Alkyldiarylamine | cmu.edu |

| Shapiro/Cross-Coupling | Palladium catalyst | 1-Benzyl-4-piperidone, Aryl Halides | 3,4-Unsaturated 4-Arylpiperidines | google.com |

Ring Contraction Methodologies for Related Chiral Heterocycles

Beyond peripheral functionalization, the core structure of the piperidine ring can be remodeled through ring contraction methodologies. A notable strategy involves a visible light-mediated ring contraction of α-acylated saturated heterocycles. nih.gov This transformation challenges the traditional paradigms of heterocyclic diversification by enabling skeletal restructuring rather than just surface-level modification. nih.gov

This method is applicable to a range of saturated heterocycles, including piperidine, morpholine, thiane, and tetrahydroisoquinoline derivatives. nih.gov The process, a variant of the Norrish type II reaction, leads to the formation of carbocyclic frameworks, such as cyclopentanes, from piperidine precursors. nih.gov For example, irradiating α-acylated piperidines can induce C-N bond cleavage and subsequent cyclization to yield highly functionalized cyclopentane (B165970) products. nih.gov This approach is orthogonal to classic ring contraction strategies that typically rely on the formation of bicyclic, quaternary-ammonium intermediates. nih.gov The success of this photochemical method hinges on the distinct reactivity of ketone groups within specific chemical environments. nih.gov

Derivatization and Chemical Reactivity Studies of this compound Scaffolds

Once the core piperidine scaffold is assembled, its chemical reactivity can be harnessed for further derivatization. These modifications are crucial for fine-tuning the molecule's properties for various applications.

N-Alkylation and N-Arylation Reactions of Piperidine Moieties

The nitrogen atom of the piperidine ring is a key site for functionalization through N-alkylation and N-arylation reactions. Transition-metal catalysis, particularly with iridium and ruthenium complexes, has proven effective for the N-alkylation of amines using alcohols in a process known as "hydrogen borrowing". nih.govnih.gov This method is environmentally friendly as it generates water as the primary byproduct. Iridium(III) complexes bearing N-heterocyclic carbene (NHC) ligands have shown excellent performance in the N-alkylation and N-methylation of anilines with alcohols, often proceeding in solvent-free media. nih.gov

For N-arylation, palladium-catalyzed methods are prevalent. cmu.edu The Buchwald-Hartwig amination allows for the coupling of the piperidine nitrogen with various aryl halides. cmu.edu A sequential, two-step procedure can be used to synthesize unsymmetrical alkyldiarylamines from a primary amine and two different aryl bromides, showcasing the versatility of these catalyst systems. cmu.edu The choice of ligand, such as (rac)-BINAP or Xantphos, is critical and depends on the electronic properties of the substrates. cmu.edu Additionally, visible-light-mediated, transition-metal-free methods for N-arylation have been developed using organic dyes like eosin (B541160) Y as photoredox catalysts. nih.gov

Synthesis of Halogenated Derivatives of Piperidine Methanols

The introduction of halogen atoms into the piperidine framework can significantly alter its biological activity and provide handles for further synthetic transformations. An efficient, metal-free, one-pot method has been developed to synthesize substituted piperidines from halogenated amides. mdpi.com This process involves the activation of a halogenated amide with trifluoromethanesulfonic anhydride, followed by reduction and intramolecular nucleophilic substitution to achieve cyclization. mdpi.com This strategy is effective for producing a variety of N-substituted and C-substituted piperidines and has been successfully used to create a 3-bromo-substituted pyrrolidine (B122466), demonstrating its potential for synthesizing halogenated heterocycles. mdpi.com

Formation of Complex Polysubstituted Piperidine Systems

The synthesis of highly substituted piperidines often requires sophisticated and efficient synthetic strategies. Multicomponent reactions (MCRs) are particularly powerful as they allow for the rapid assembly of complex molecules from simple starting materials in a single operation. ajchem-a.com Gold-catalyzed annulation procedures have been used for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Other advanced methods include:

Oxidative Amination: Gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines through the difunctionalization of a double bond. nih.gov

Radical Cyclization: Cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes provides another route to various piperidines. nih.gov

Reductive Amination: Iron-catalyzed reductive amination and intramolecular amination of boronic esters offer stereoselective pathways to complex piperidine structures. nih.gov

These modern synthetic methods provide chemists with a robust toolkit for accessing a vast chemical space of polysubstituted piperidines. ajchem-a.com

Table 2: Advanced Methods for Synthesizing Polysubstituted Piperidines

| Synthetic Method | Catalyst/Reagent | Key Transformation | Product Feature | Reference |

|---|---|---|---|---|

| Gold-Catalyzed Annulation | Gold Catalyst | Annulation of N-allenamides and oxime ethers | Highly substituted piperidines | ajchem-a.com |

| Oxidative Amination | Gold(I) Complex | Oxidative amination of non-activated alkenes | Difunctionalized piperidines | nih.gov |

| Radical Cyclization | Cobalt(II) Catalyst | Intramolecular cyclization of amino-aldehydes | Variously substituted piperidines | nih.gov |

| Reductive Amination | Iron Catalyst | Reductive amination of methoxyamine-containing boronic esters | Stereoselective piperidines | nih.gov |

Applications of S 1 Methylpiperidin 2 Yl Methanol in Chiral Synthesis and Catalysis

(S)-(1-Methylpiperidin-2-yl)methanol as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed. While this compound possesses the requisite chirality and functional groups (a secondary-tertiary amine and a primary alcohol) to theoretically function as a chiral auxiliary, specific research detailing its application and success in this role is not found.

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

No specific studies or data tables were identified that demonstrate the use of this compound as a chiral auxiliary to control diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, or conjugate additions.

Enantioselective Induction in Asymmetric Reactions

Consequently, without primary data on its use as an auxiliary, there is no information on the subsequent cleavage of the auxiliary to yield enantiomerically enriched products.

Design and Development of this compound-Derived Chiral Ligands

Chiral ligands are crucial for asymmetric metal catalysis, where they coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction. The synthesis of phosphine, amine, or alcohol-based ligands from chiral starting materials is a common strategy. nih.govcardiff.ac.uk

Synthesis and Structural Characterization of Novel Ligands

No publications were found that describe the synthesis and structural characterization of new chiral ligands using this compound as the starting chiral backbone. The literature contains many examples of ligand synthesis from related structures like chiral aziridines or other piperidine (B6355638) derivatives, but not specifically from this compound. nih.govmdpi.com

Evaluation in Asymmetric Metal-Catalyzed Reactions (e.g., Asymmetric Addition, Diels-Alder)

As no ligands derived from this compound were identified in the literature, there is no corresponding data evaluating their performance in asymmetric metal-catalyzed reactions.

Role in Asymmetric Synthesis of Complex Molecules and Natural Products

The synthesis of complex molecules, particularly alkaloids containing the piperidine ring, is a significant area of organic chemistry. colab.wsnih.govfigshare.com These syntheses often rely on chiral pool starting materials or catalytic asymmetric methods to establish the desired stereochemistry. rsc.orgnih.govresearchgate.net However, a review of synthetic routes toward piperidine-containing natural products and other complex molecules did not identify any instances where this compound was employed as a key chiral starting material or as a component of a catalyst system.

Enantioselective Access to Chiral Amines and Related Intermediates

The synthesis of enantiomerically pure amines is a cornerstone of modern organic and medicinal chemistry. This compound and its derivatives have been instrumental in the development of methodologies for the asymmetric synthesis of chiral amines and related piperidine structures. These approaches often rely on the temporary incorporation of the chiral scaffold to direct the stereochemical outcome of a key bond-forming reaction.

One notable strategy involves the diastereoselective reduction of piperidine β-enamino esters. Although not directly employing this compound, a related approach using (S)-α-methylbenzylamine as a chiral auxiliary highlights the principle. In this method, various chiral pyrrolidine (B122466) and piperidine tetrasubstituted β-enamino esters are reduced catalytically or chemically with good to moderate diastereoselectivity. researchgate.net This diastereoselectivity is induced by the chiral amine auxiliary, demonstrating the potential for such scaffolds to control the formation of new stereocenters.

Another powerful method is the diastereoselective alkylation of chiral β-amino esters derived from piperidines. These reactions allow for the introduction of new substituents with a high degree of stereocontrol, leading to the formation of highly functionalized chiral piperidine derivatives which are themselves valuable precursors to more complex chiral amines and alkaloids. researchgate.net

Furthermore, the development of enantioselective catalytic methods provides a more efficient route to chiral amines. For instance, the copper-catalyzed cyclizative aminoboration of unsaturated amines has been shown to produce 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.gov While this specific example uses a different catalyst system, it underscores the importance of chiral ligands, for which derivatives of this compound are well-suited, in achieving high levels of stereocontrol in the synthesis of chiral piperidines and related amines.

Table 1: Diastereoselective Synthesis of Chiral Piperidine Derivatives This table is representative of strategies for synthesizing chiral piperidines and may not directly involve this compound but illustrates the principles of using chiral auxiliaries.

| Starting Material | Reaction Type | Chiral Auxiliary/Ligand | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) |

| Piperidine β-enamino ester | Diastereoselective Reduction | (S)-α-methylbenzylamine | Chiral β-amino ester | Good to moderate d.r. researchgate.net |

| Chiral β-amino ester | Diastereoselective Alkylation | N/A (Substrate control) | Diastereomerically enriched piperidine | High d.r. researchgate.net |

| Unsaturated amine | Cu-catalyzed aminoboration | (S,S)-Ph-BPE | 2,3-cis-disubstituted piperidine | up to 96% ee nih.gov |

Application in Total Synthesis of Alkaloids and Bioactive Natural Products

The structural motifs found in alkaloids and other bioactive natural products often present significant synthetic challenges due to their complexity and stereochemistry. This compound has served as a crucial starting material or intermediate in the total synthesis of several such molecules.

A prominent example is the total synthesis of the quinolizidine (B1214090) alkaloid (-)-217A. researchgate.netacs.org This synthesis utilizes (S)-methyl 2-((S)-1-((R)-1-phenylethyl)piperidin-2-yl)propanoate as a key precursor. researchgate.netacs.org This intermediate, which can be derived from (S)-pipecolinic acid, a close structural relative of this compound, undergoes a series of transformations including chain elongation and a final reductive amination sequence to construct the quinolizidine ring system with complete stereocontrol. acs.org The synthesis of quinolizidine (-)-217A has been approached through various strategies, including those that focus on the stereoselective formation of the piperidine ring as a core element. sci-hub.sechemistryviews.orgresearchgate.netduke.edu

The utility of chiral piperidine-based building blocks extends to a wide range of other alkaloid families, including indolizidine and other quinolizidine alkaloids. colab.wsnih.gov The enantioselective synthesis of these alkaloids often relies on the use of chiral lactams or other piperidine precursors that can be elaborated into the final complex structures. The principles of using chiral auxiliaries, such as phenylglycinol, to construct these piperidine synthons are well-established and demonstrate the broad applicability of this strategy in natural product synthesis. colab.wsnih.gov

Table 2: Application of this compound Derivatives in Alkaloid Synthesis

| Target Alkaloid | Key Intermediate Derived from Chiral Piperidine | Synthetic Strategy | Reference |

| Quinolizidine (-)-217A | (S)-methyl 2-((S)-1-((R)-1-phenylethyl)piperidin-2-yl)propanoate | Chain elongation and reductive amination | researchgate.netacs.org |

| (R)-Coniine | (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine | Elaboration of a chiral lactam | colab.wsnih.gov |

| (5R,8aR)-Indolizidine 167B | (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine | Elaboration of a chiral lactam | colab.wsnih.gov |

Stereoselective Synthesis of Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective synthetic routes to key drug intermediates. This compound and its derivatives have emerged as valuable tools in the synthesis of intermediates for a range of therapeutic agents.

One significant application is in the development of imaging agents for the glycine (B1666218) transporter 1 (GlyT1), which is a target for the treatment of schizophrenia. nih.govnih.gov The compound 2-chloro-N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide and its radio-iodinated and carbon-11 (B1219553) labeled analogs have been synthesized and evaluated as PET and SPECT imaging probes. nih.govnih.gov The synthesis of these molecules relies on the coupling of the chiral (S)-(1-methylpiperidin-2-yl) moiety with the substituted benzamide (B126) portion, highlighting the role of the parent alcohol as a key chiral building block. The GlyT1 inhibitor SSR504734, which is 2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethyl benzamide, has shown potential as a cognitive enhancer. nih.govtau.ac.il

Derivatives of this compound have also been utilized in the synthesis of muscarinic receptor antagonists. nih.gov For example, the stereoselective synthesis of 1-methylpiperidin-4-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate (IPIP) was achieved using a chiral intermediate to produce the final compound in high enantiomeric excess. nih.gov This compound was investigated as a potential radioiodinated probe for muscarinic receptors. The development of novel M3 antagonists for the treatment of overactive bladder has also involved the synthesis of complex molecules where chiral piperidine fragments are key structural components. nih.gov

Table 3: this compound Derivatives in Pharmaceutical Intermediate Synthesis

| Pharmaceutical Target | Intermediate/Final Compound | Therapeutic Area/Application | Reference |

| Glycine Transporter 1 (GlyT1) | 2-chloro-N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide | Schizophrenia (Imaging Agent) | nih.govnih.gov |

| Glycine Transporter 1 (GlyT1) | SSR504734 (2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethyl benzamide) | Schizophrenia (Cognitive Enhancer) | nih.govtau.ac.il |

| Muscarinic Receptor | 1-Methylpiperidin-4-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate (IPIP) | Muscarinic Receptor Imaging | nih.gov |

| M3 Muscarinic Receptor | Novel M3 Antagonists | Overactive Bladder | nih.gov |

Role of S 1 Methylpiperidin 2 Yl Methanol in Medicinal Chemistry and Drug Discovery

Utilization as a Synthetic Scaffold for Bioactive Molecules

The piperidine (B6355638) scaffold is a cornerstone in the development of new drugs, with its derivatives showing a wide array of pharmacological activities. acs.orglongdom.org The compound (S)-(1-Methylpiperidin-2-yl)methanol, with its defined stereochemistry, is a key starting material for creating chirally pure molecules, which is often crucial for achieving desired therapeutic effects and minimizing off-target activities. The synthesis of molecules built upon this scaffold often involves the strategic modification of its amine and alcohol functionalities to introduce various pharmacophoric elements. mdpi.commdpi.com

The importance of the piperidine nucleus is underscored by its presence in numerous clinically successful drugs. longdom.org Medicinal chemists utilize scaffolds like this compound to construct libraries of compounds for high-throughput screening, aiming to identify new hits and leads for various therapeutic targets. nih.gov The ability to systematically modify the scaffold allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Development of this compound-Containing Pharmacophores

The this compound moiety has been incorporated into various pharmacophores to target a range of biological systems, demonstrating its versatility in medicinal chemistry.

The glycine (B1666218) transporter 1 (GlyT1) is a key regulator of glycine levels in the brain and is a therapeutic target for neurological and psychiatric disorders characterized by hypofunctional NMDA receptor activity, such as schizophrenia. nih.gov Inhibitors of GlyT1 can enhance NMDA receptor function by increasing the concentration of the co-agonist glycine in the synaptic cleft. nih.gov

The this compound scaffold has been instrumental in the development of potent and selective GlyT1 inhibitors. For instance, a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides were synthesized and their structure-activity relationships (SAR) were studied, highlighting the importance of the piperidine core in achieving high affinity for GlyT1. nih.gov While not directly this compound, these structures underscore the significance of the substituted piperidine motif. A novel series of GlyT1 inhibitors was also developed using a scaffold hopping approach from known inhibitors, leading to pyrrolo[3,4-c]pyrazoles amides with good in vitro potency. figshare.comglobalauthorid.com

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, is a major target for drug discovery, with implications for pain, inflammation, and various neurological disorders. csic.es The development of selective modulators for these receptors is an active area of research. nih.gov

The piperidine ring is a key structural feature in some potent cannabinoid receptor ligands. nih.gov Structure-activity relationship studies of analogues of the CB1 receptor antagonist SR141716, which contains a piperidinyl group, have shown that modifications to this region significantly impact receptor affinity and efficacy. nih.gov The synthesis of novel machaeriol analogues, which have a hexahydrodibenzopyran scaffold, has led to the identification of CB2-selective agonists. nih.govsemanticscholar.org These findings suggest that the this compound scaffold could be a valuable starting point for designing new cannabinoid receptor modulators with desired selectivity and functional activity.

The piperidine nucleus is a well-established pharmacophore for analgesic activity, with its presence being a key structural requirement in many opioid analgesics like morphine and fentanyl. longdom.org Consequently, piperidine derivatives are extensively explored for their potential as novel pain management agents. longdom.orgtandfonline.comtandfonline.com

Research has shown that various substituted piperidine derivatives exhibit significant antinociceptive and anti-inflammatory properties. researchgate.netmdpi.comsemanticscholar.org For example, a series of 4-piperidinopiperidine (B42443) and 4-amino methylpiperidine derivatives have been synthesized and shown to produce significant analgesia in preclinical models. longdom.org The analgesic effects of these compounds are often mediated through their interaction with opioid receptors. researchgate.netlongdom.org The structural features of this compound make it an attractive scaffold for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic agents. nih.govnih.gov

Neurodegenerative diseases like Alzheimer's and Parkinson's are complex, multifactorial disorders that represent a significant challenge for drug discovery. nih.govmdpi.com The development of multi-target-directed ligands (MTDLs), which can simultaneously modulate multiple pathological pathways, is a promising therapeutic strategy. nih.gov

The piperidine scaffold has been incorporated into MTDLs designed for neurodegenerative diseases. For instance, thiazole-piperazine hybrids have been evaluated as anti-Alzheimer's agents, showing inhibitory activity against cholinesterases and Aβ aggregation. nih.gov Given the structural similarities, piperidine-containing compounds derived from this compound could be explored for their potential to interact with key targets in neurodegeneration, such as GSK-3β and NMDA receptors. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of Piperidine-Based Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. nih.gov For piperidine-based compounds, SAR studies have been instrumental in optimizing their potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

In the context of GlyT1 inhibitors , SAR studies have revealed the importance of the substitution pattern on the piperidine ring for achieving high affinity and selectivity. nih.govnih.gov For example, in a series of N-((4-phenyl-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides, the nature and position of substituents on the benzamide (B126) ring were found to be critical for potency.

For cannabinoid receptor ligands , SAR studies have demonstrated that the piperidine moiety can significantly influence receptor binding and functional activity. nih.govbiomolther.orgmdpi.commdpi.com The length and branching of substituents on the piperidine ring, as well as the introduction of polar groups, can modulate the affinity and selectivity for CB1 and CB2 receptors. nih.govmdpi.com

In the development of analgesic agents , SAR studies of meperidine analogues and other piperidine-based compounds have established key structural requirements for analgesic activity. pharmacy180.comnih.gov These include the presence of a phenyl group and an ester or acyl group at the 4-position of the piperidine ring, and the nature of the N-substituent. pharmacy180.com

The following table provides a summary of representative SAR findings for different classes of piperidine-based compounds.

| Target Class | Key Structural Features on Piperidine Ring | Impact on Activity | Representative Compound Classes |

| GlyT1 Inhibitors | N-arylsulfonyl group, C4-substituted benzamide | Essential for high affinity and selectivity. nih.gov | N-((Piperidin-4-yl)methyl)benzamides nih.gov |

| Cannabinoid Receptor Ligands | N-substituent, C3-carboxamide, C4-phenyl group | Modulates affinity and selectivity for CB1/CB2 receptors. nih.gov | Pyrazole-3-carboxamides nih.gov |

| Analgesic Agents | C4-phenyl and C4-ester/acyl groups, N-methyl group | Critical for potent analgesic activity. pharmacy180.com | Meperidine analogues pharmacy180.com |

These SAR studies provide a rational basis for the design of new and improved therapeutic agents based on the this compound scaffold. By systematically modifying its structure, medicinal chemists can continue to explore its potential in addressing a wide range of diseases.

Preclinical Investigations of Biological Activity and Receptor Interactions

The unique structural features of the piperidine ring allow it to interact with a wide array of biological targets, making its derivatives, such as this compound, valuable scaffolds in drug discovery. clinmedkaz.org Preclinical studies on compounds containing the piperidine moiety have revealed a broad spectrum of biological activities, targeting enzymes, receptors, ion channels, and transport systems. clinmedkaz.org This versatility has led to the investigation of piperidine derivatives for the treatment of various conditions, including cancer and diseases of the central nervous system. clinmedkaz.org

While specific in vitro pharmacological data for this compound is not extensively detailed in publicly available research, the characterization of structurally related piperidine compounds provides significant insights into potential biological interactions. For instance, derivatives of piperidine have been shown to exhibit potent and selective binding to various receptors.

One such example is ACP-103 , a compound featuring a 1-methylpiperidin-4-yl moiety. In in vitro assays, ACP-103 demonstrated high affinity and inverse agonist activity at the human 5-hydroxytryptamine (5-HT)2A receptor. nih.gov The compound competitively antagonized the binding of [3H]ketanserin to 5-HT2A receptors, showcasing its potential for antipsychotic applications. nih.gov

Another relevant compound, cis-(+/-)-PPCC , which contains a 4-hydroxy-4-phenylpiperidin-1-yl)methyl group, has been characterized as a selective sigma-1 (σ1) receptor ligand. nih.gov Its enantiomers have been shown to bind predominantly to σ1 receptors with reduced affinity for σ2 receptors, demonstrating neuroprotective effects in cellular models. nih.gov

The following table summarizes the in vitro pharmacological data for these related piperidine compounds:

| Compound | Target Receptor | Assay Type | Key Findings | Reference |

| ACP-103 | 5-HT2A | Radioligand Binding | Potent inverse agonist with a mean pKi of 9.3 (membranes) and 9.70 (whole cells). | nih.gov |

| cis-(+/-)-PPCC | Sigma-1 (σ1) | Radioligand Binding | Enantiomers bind predominantly to σ1 receptors. | nih.gov |

The piperidine scaffold is a key component in molecules that modulate various biochemical pathways, highlighting the potential therapeutic applications of its derivatives.

Compounds incorporating a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one structure have been identified as inhibitors of the NLRP3 inflammasome . nih.gov These derivatives were shown to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in cellular models, suggesting a role in modulating inflammatory pathways. nih.gov

In the realm of neuroscience, dual orexin (B13118510) 1 and orexin 2 receptor (OX1R/OX2R) antagonists containing a 2-methylpiperidine (B94953) carboxamide core, such as MK-6096 , have been developed. nih.gov Orexin neuropeptides are central regulators of wakefulness, and their antagonism represents a novel mechanism for treating insomnia. nih.gov

Furthermore, piperidine-containing compounds like SR141716A have been instrumental in understanding the cannabinoid CB1 receptor signaling pathway. researchgate.net Studies have shown that the interaction of the piperidine ring with specific residues in the receptor is crucial for its inverse agonist activity. researchgate.net

The diverse biochemical pathways modulated by these related compounds are outlined below:

| Compound/Derivative Class | Modulated Pathway/Target | Therapeutic Area | Key Effect | Reference |

| Benzo[d]imidazole-2-one derivatives | NLRP3 Inflammasome | Inflammation | Inhibition of pyroptosis and IL-1β release | nih.gov |

| MK-6096 | Orexin Receptor (OX1R/OX2R) | Insomnia | Antagonism of orexin signaling | nih.gov |

| SR141716A | Cannabinoid CB1 Receptor | Neuroscience Research | Inverse agonism | researchgate.net |

| cis-(+/-)-PPCC | Sigma-1 (σ1) Receptor | Neuroprotection | Agonist activity, restoration of astroglial oxidative status | nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are indispensable for separating and analyzing the components of a mixture. For chiral compounds like (S)-(1-Methylpiperidin-2-yl)methanol, these methods are vital for determining not only the presence of impurities but also the ratio of its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of enantiomers. This technique is essential for determining the enantiomeric excess (ee) of chiral compounds. uma.es The determination of the enantiomeric ratio is critical in many applications, as different enantiomers can exhibit distinct biological activities. researchgate.net

The general principle of chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. uma.esresearchgate.netnih.gov The choice of the CSP and the mobile phase composition are critical for achieving optimal separation. nih.gov For instance, polysaccharide-based chiral stationary phases are commonly used. nih.gov The mobile phase often consists of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727), sometimes with additives like trifluoroacetic acid and triethylamine (B128534) to improve peak shape and resolution. nih.gov

The detection of the separated enantiomers is typically achieved using a UV or fluorescence detector. uma.es Fluorescence detection, in particular, can offer high sensitivity, allowing for the quantification of enantiomers at low concentrations. nih.gov The analysis time for chiral HPLC methods can vary significantly, with modern techniques utilizing core-shell particles enabling rapid separations. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Value/Description |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Methanol with additives |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV or Fluorescence |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile compounds in a sample. sums.ac.irsbq.org.br In the context of this compound, GC-MS can be employed to analyze its purity and identify any volatile impurities present in a mixture. sums.ac.ir

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. The gaseous components are then separated as they travel through a capillary column, with different compounds eluting at different times based on their volatility and interaction with the stationary phase. unl.edu Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint for each compound. nih.gov

The identification of compounds is achieved by comparing their mass spectra with established libraries. sums.ac.ir GC-MS is known for its high sensitivity, resolution, and reproducibility, making it a valuable tool for the analysis of complex mixtures. sbq.org.br

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

For the detection of trace amounts of substances, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific technique. nih.gov This method offers significant advantages in terms of speed and resolution compared to conventional HPLC. researchgate.net UHPLC-MS/MS is particularly useful for analyzing complex matrices where the target analyte is present at very low concentrations. nih.gov

The UHPLC system provides rapid and efficient separation of the components in a mixture. The eluent from the UHPLC column is then introduced into a tandem mass spectrometer. In the MS/MS process, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) mode provides a high degree of selectivity and sensitivity, minimizing interferences from the sample matrix. nih.gov The use of 1-methyl piperidine (B6355638) as an additive in the mobile phase has been shown to be crucial for achieving satisfactory recoveries and excellent sensitivity in the analysis of certain compounds. diva-portal.org

The method's high throughput and reproducibility make it a "gold standard" for trace multi-residue analysis. nih.gov It can achieve excellent sensitivities with limits of quantification in the range of micrograms to nanograms per kilogram. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. phcogj.comphcogj.com This method is particularly well-suited for the analysis of non-volatile and thermally labile compounds that are not amenable to GC-MS.

In an LC-MS system, the sample is first separated by liquid chromatography. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. The resulting mass spectrum provides information about the molecular weight of the compound. phcogj.com By comparing the mass spectrum of an unknown compound with the spectra of known compounds stored in a database, its identity can be determined. phcogj.com

The use of soft ionization techniques, such as electrospray ionization (ESI), allows for the analysis of a wide range of molecules, including peptides and proteins. nih.gov The choice of the organic modifier in the mobile phase, such as methanol or acetonitrile, can significantly impact the sensitivity and chromatographic performance of the analysis. nih.gov

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are fundamental for elucidating the detailed molecular structure and conformation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the structure of organic molecules in solution. rsc.orgnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment. The integration of the signal corresponds to the number of protons giving rise to that signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons. bceln.ca

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. youtube.com Each unique carbon atom in a molecule typically gives a distinct signal in the ¹³C NMR spectrum. docbrown.info The chemical shift of a carbon signal depends on its hybridization and the electronegativity of the atoms attached to it. libretexts.org For example, sp³-hybridized carbons generally absorb in the upfield region (0-90 ppm), while sp²-hybridized carbons absorb in the downfield region (110-220 ppm). libretexts.org

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides further structural insights by showing correlations between different nuclei. researchgate.net COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the molecule. HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. These techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and elucidating complex molecular structures. nih.gov

Table 2: Representative NMR Spectral Data for this compound Analogs

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity (¹H NMR) | Notes |

| ¹H | 0.8 - 4.5 | m, t, d, s | The specific shifts and multiplicities depend on the substituent and the solvent used. rsc.orgrsc.org |

| ¹³C | 17 - 70 | - | Signals correspond to the piperidine ring carbons, the methyl group, and the hydroxymethyl group. rsc.orgrsc.org |

Note: The exact chemical shifts for this compound would require experimental determination but are expected to fall within these general ranges based on similar structures.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₇H₁₅NO), the molecular weight is 129.20 g/mol . chemscene.comsigmaaldrich.com In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion ([M]⁺), which subsequently fragments in a predictable manner based on its structure.

The mass spectrum of this compound is characterized by fragmentation patterns typical of N-substituted piperidines and primary alcohols. The molecular ion peak ([C₇H₁₅NO]⁺) is expected at a mass-to-charge ratio (m/z) of 129. As an amine, its molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.

The most significant fragmentation pathway for cyclic amines is alpha-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, two primary alpha-cleavage patterns are anticipated:

Loss of the hydroxymethyl group (-CH₂OH): Cleavage of the bond between the chiral carbon (C2) and the hydroxymethyl group results in a stable, resonance-delocalized ion at m/z 98. This is often the base peak in the spectrum.

[C₇H₁₅NO]⁺ → [C₆H₁₂N]⁺ + •CH₂OH (m/z 98)

Ring opening: Cleavage of the C2-C3 bond within the piperidine ring, followed by the loss of an ethyl radical, can lead to a fragment at m/z 100.

Another characteristic fragmentation involves the loss of a hydrogen atom from the molecular ion, leading to a peak at m/z 128 ([M-1]⁺). The mass spectrum of the related compound, piperidin-2-ylmethanol (which lacks the N-methyl group), shows a prominent base peak at m/z 84, resulting from the loss of the hydroxymethyl radical. nih.gov This supports the prediction that alpha-cleavage is a dominant fragmentation pathway.

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 128 | [C₇H₁₄NO]⁺ | Loss of H• (M-1) |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage: Loss of •CH₂OH radical |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound will display characteristic absorption bands for its alcohol and tertiary amine functional groups. While a specific spectrum for the (S)-enantiomer is not publicly available, the spectrum of its positional isomer, (1-methylpiperidin-4-yl)methanol, provides an excellent reference for the expected absorptions. nih.gov

The key diagnostic peaks are:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the aliphatic piperidine ring and the N-methyl group.

C-O Stretch: A distinct, strong peak in the 1000-1260 cm⁻¹ range, indicative of the C-O stretching vibration of the primary alcohol group.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3200-3600 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 2850-3000 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | Strong, Sharp |

| 1450-1470 | C-H Bend | Alkyl (CH₂) | Medium |

| 1000-1260 | C-O Stretch | Primary Alcohol | Strong |

UV-Visible Spectroscopy UV-Visible spectroscopy measures electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, which are structural features with π-electrons or non-bonding valence electrons that can absorb energy in the UV-Vis range (200-800 nm), such as conjugated systems, aromatic rings, or carbonyl groups.

This compound is a saturated aliphatic amino alcohol. It lacks any significant chromophore. Therefore, it is not expected to show any appreciable absorbance in the standard UV-Visible spectrum. Its absorption would be limited to the far-UV region (below 200 nm), which is not typically observed with standard laboratory spectrophotometers.

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. springernature.com This technique provides an unambiguous assignment of the (R) or (S) configuration by mapping the precise spatial arrangement of atoms in a single crystal. researchgate.net

However, this compound is a liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction. sigmaaldrich.com In such cases, a standard and effective strategy is to prepare a crystalline derivative of the molecule. This is often achieved by reacting the chiral alcohol with a chiral derivatizing agent of known absolute configuration to form a pair of diastereomers. nih.gov These diastereomers possess different physical properties and can be separated and crystallized.

Alternatively, the chiral alcohol can be reacted with a reagent containing a heavy atom (e.g., bromine or iodine). The presence of a heavy atom enhances the anomalous dispersion effect, which is the basis for determining the absolute configuration from the diffraction data. researchgate.net The resulting crystalline derivative is then subjected to X-ray diffraction analysis. By determining the crystal structure of the derivative, the relative configuration of all its stereocenters is established. Since the absolute configuration of the incorporated chiral auxiliary or the position of the heavy atom is known, the absolute configuration of the original chiral center in this compound can be unequivocally assigned. The analysis of the Flack parameter from the diffraction data serves as a crucial indicator for the correctness of the assigned absolute structure. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure, providing a basis for predicting geometry, vibrational modes, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry and vibrational frequencies of molecules in their ground state. For piperidine (B6355638) derivatives, methods like B3LYP with a 6-31G(d) basis set have been successfully used to compute these properties. researchgate.net The calculations provide a three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule.

Following geometry optimization, harmonic vibrational frequency calculations are performed. These theoretical frequencies help in the assignment of bands observed in experimental infrared (IR) and Raman spectra. For example, in a study on piperidine and 4-methylpiperidine, the N-H stretching vibration was calculated and observed in the 3300-3500 cm⁻¹ region. researchgate.net While specific DFT calculations for (S)-(1-Methylpiperidin-2-yl)methanol are not detailed in the available literature, the methodology would be analogous. The calculated frequencies for the title compound would be expected to show characteristic bands for C-H, O-H, C-N, and C-O stretching and bending vibrations. By comparing calculated frequencies with experimental data, a scaling factor is often applied to correct for approximations in the computational method and anharmonicity. mdpi.com

Table 1: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for Related Piperidine Structures This table is illustrative of the methodology, as specific data for the title compound was not found in the provided search results.

| Functional Group | Vibration Type | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H | Stretching | ~3445 | ~3255-3283 |

| C-H (Methyl) | Stretching | ~3000 | ~3000 |

| C-N | Stretching | Varies | Varies |

Note: Data is conceptual and based on typical values for piperidine derivatives. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests higher reactivity and lower stability. These energies are calculated using DFT methods. For this compound, the HOMO would likely be localized around the electron-rich regions, such as the nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group, reflecting their nucleophilic character. The LUMO would be distributed over the molecule, indicating regions susceptible to nucleophilic attack.

Table 2: Interpretation of Frontier Molecular Orbital Properties

| Parameter | Significance |

|---|---|

| HOMO Energy | Represents the molecule's capacity to donate electrons. A higher energy level indicates a better electron donor. |

| LUMO Energy | Represents the molecule's capacity to accept electrons. A lower energy level indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical stability and reactivity. A large gap corresponds to high stability and low reactivity. A small gap suggests high reactivity and polarizability. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The map illustrates the charge distribution on the molecule's surface using a color spectrum. researchgate.net Red and yellow areas indicate negative potential (electron-rich), which are favorable sites for electrophilic attack. Blue areas represent positive potential (electron-poor), which are susceptible to nucleophilic attack. Green areas denote neutral potential. researchgate.net

For this compound, an MEP map would reveal the most negative potential localized on the highly electronegative oxygen atom of the hydroxymethyl group, making it a primary site for electrophilic interaction. researchgate.net The nitrogen atom would also exhibit a region of negative potential. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens on the carbon skeleton would show positive potential, marking them as sites for nucleophilic interaction. researchgate.net

Table 3: Color-Coding Scheme for MEP Maps and Predicted Reactivity

| Color Region | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Red | Most Negative | Strong site for electrophilic attack |

| Yellow/Orange | Moderately Negative | Site for electrophilic attack |

| Green | Neutral | Low reactivity |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. jbcpm.com This method is crucial in drug discovery for predicting binding affinity and understanding the mechanism of action.

Molecular docking simulations are used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). A more negative binding energy indicates a stronger and more stable interaction between the ligand and the receptor. jbcpm.com

While specific docking studies for this compound are not available in the provided results, research on structurally related piperidine and piperazine (B1678402) derivatives highlights their potential to bind to various biological targets, such as sigma receptors (σ1 and σ2). nih.govnih.gov For instance, a study on chiral (piperazin-2-yl)methanol derivatives reported high affinity for the σ1 receptor, with Ki values in the nanomolar range. nih.gov Another investigation into piperidine/piperazine-based compounds also found ligands with high S1R affinity (Ki = 3.2 nM). nih.govrsc.org These findings suggest that this compound could also exhibit affinity for such receptors. Docking studies on other piperidine derivatives have identified potential inhibitors for targets like the HDM2 protein, with binding energies around -6.5 kcal/mol. researchgate.net

Table 4: Binding Affinities of Structurally Related Piperidine/Piperazine Derivatives to Biological Receptors This table presents data for related compounds to illustrate the application of molecular docking, as specific data for the title compound was not found in the provided search results.

| Compound Type | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| (p-Methoxybenzyl)piperazine-methanol derivative | σ1 Receptor | 12.4 nM |

| Piperidine/piperazine-based ethanone (B97240) derivative | S1R | 3.2 nM |

Data sourced from studies on related compounds. nih.govnih.govresearchgate.net

Molecular docking not only predicts binding affinity but also elucidates the plausible mechanism of action at the molecular level. By visualizing the docked pose, researchers can identify the specific amino acid residues in the receptor's active site that interact with the ligand. rsc.org These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are responsible for stabilizing the ligand-receptor complex and triggering a biological response. researchgate.net

For example, in docking studies of ligands with the σ1 receptor, key interactions often involve an ionic bond between the protonated amine of the ligand and an aspartate residue (Asp) in the binding pocket, along with hydrophobic interactions with aromatic residues like tyrosine (Tyr) and tryptophan (Trp). nih.gov The hydroxyl group of a ligand like this compound would be a prime candidate for forming hydrogen bonds with polar amino acid residues in a receptor's active site. The piperidine ring itself can engage in hydrophobic interactions. Understanding these specific interactions is the first step in explaining a compound's biological activity and provides a rational basis for designing more potent and selective molecules. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Compound Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity. For piperidine derivatives, which include this compound, QSAR models are instrumental in designing new, potentially more effective molecules. nih.gov These studies use calculated molecular descriptors—numerical values that quantify different aspects of a compound's structure—to build mathematical models that can predict the activity of novel compounds before they are synthesized. nih.govtandfonline.com

In the context of designing analogs or derivatives based on the this compound scaffold, QSAR can guide the modification of the molecule to enhance a desired biological effect. For instance, studies on various piperidine derivatives have successfully used 2D and 3D-QSAR models to predict activities ranging from anticancer to insecticidal properties. nih.govnih.gov For a series of furan-pyrazole piperidine derivatives, models were built using 2D and 3D autocorrelation descriptors to predict their inhibitory activity against the Akt1 kinase, an important target in cancer therapy. tandfonline.comnih.govtandfonline.com These models help identify which structural features, such as specific substitutions on the piperidine ring, are most influential on the compound's potency. tandfonline.com

The general approach involves several key steps:

Data Set Collection: Gathering a series of related compounds with known biological activities (e.g., IC₅₀ values). tandfonline.com

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the series.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a mathematical equation linking the descriptors to the activity. nih.govtandfonline.com

Validation: Rigorously testing the model's robustness and predictive power using internal and external validation techniques to ensure its reliability. tandfonline.combenthamdirect.com

By applying such validated models, researchers can screen virtual libraries of compounds derived from a core structure like this compound, prioritizing the synthesis of only the most promising candidates. This significantly streamlines the drug design process. nih.gov

Table 1: Example of Descriptors Used in QSAR Models for Piperidine Derivatives

| Descriptor Type | Examples | Relevance in Model Building |

|---|---|---|

| 2D Descriptors | Topological descriptors, molecular weight, atom counts | Describes the 2D structure and basic properties of the molecule. nih.gov |

| 3D Descriptors | 3D-Autocorrelation descriptors, van der Waals surface area | Encodes information about the three-dimensional shape and electronic properties of the molecule. tandfonline.comnih.gov |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Relates to the pharmacokinetic properties and how the molecule interacts with biological membranes. |

Predictive Modeling of Pharmacological Profiles and Drug-Likeness

Drug-likeness is often evaluated using established guidelines like Lipinski's Rule of Five. plos.org These rules are based on the physicochemical properties of known orally active drugs. chemrevlett.com For a compound to be considered "drug-like," it should generally meet specific criteria related to its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. plos.org Studies on various small molecules, including piperidine analogs, routinely use these predictions to gauge their potential as oral drug candidates. researchgate.net

Computational ADME profiles provide more detailed predictions:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability are predicted.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding, which affect where the compound travels in the body.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. nih.gov

Excretion: Properties related to how the body eliminates the compound are estimated.

These predictions are generated using models built from large datasets of experimental results. researchgate.net For this compound, its structural features—a low molecular weight, a tertiary amine, and a hydroxyl group—are key inputs for these predictive algorithms.

Table 2: Predicted Physicochemical and Drug-Likeness Properties for this compound

| Property | Predicted Value | Drug-Likeness Rule (Typical Guideline) | Compliance |

|---|---|---|---|

| Molecular Weight | 129.20 g/mol | < 500 | Yes |

| logP (Lipophilicity) | 0.40090 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (from -OH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (from N and O) | ≤ 10 | Yes |

| Polar Surface Area (PSA) | 23.47 Ų | < 140 Ų | Yes |

| Rotatable Bonds | 1 | ≤ 10 | Yes |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly moving towards "green chemistry" to minimize its environmental impact. nih.govunibo.it This shift involves designing processes that reduce or eliminate the use and generation of hazardous substances. For piperidine (B6355638) derivatives, this trend is manifesting in several ways. Researchers are exploring bio-renewable feedstocks; for instance, a novel method has been developed for synthesizing 2-aminomethylpiperidine, a related compound, from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org This approach utilizes a Pt/γ-Al2O3 catalyst to achieve a yield of 72.0% under relatively mild conditions (140 °C and 1 MPa H2), showcasing a move away from traditional petroleum-based syntheses. rsc.org

Table 1: Green Chemistry Approaches in Piperidine Synthesis

| Trend | Example/Methodology | Key Advantages | Reference(s) |

|---|---|---|---|

| Bio-renewable Feedstocks | Synthesis of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan. | Reduces reliance on fossil fuels; utilizes renewable resources. | rsc.org |

| Greener Solvents | Use of water as a solvent in piperidine synthesis. | Non-toxic, abundant, and environmentally safe. | ajchem-a.com |

| Catalyst Optimization | Development of heterogeneous catalysts (e.g., Pt/γ-Al2O3, nickel silicide) for hydrogenation. | High stability, reusability, and efficiency. nih.gov | rsc.orgnih.gov |

| Reagent Substitution | Replacing piperidine with alternatives like DEAPA in SPPS. | Reduces toxicity and environmental impact of the overall process. | rsc.org |

Exploration of Novel Chiral Catalysts and Auxiliaries Based on Piperidine Scaffolds